molecular formula C13H15NO2S B11801056 3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole

3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole

Katalognummer: B11801056
Molekulargewicht: 249.33 g/mol
InChI-Schlüssel: BVBWFIIYHWFYKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with an ethylsulfonyl group and a p-tolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole typically involves the reaction of a pyrrole derivative with ethylsulfonyl chloride and p-tolyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler pyrrole derivative.

    Substitution: The p-tolyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Pyrrole derivatives without the sulfonyl group.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The p-tolyl group can also interact with hydrophobic regions of biomolecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Methylsulfonyl)-2-(p-tolyl)-1H-pyrrole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    3-(Ethylsulfonyl)-2-(phenyl)-1H-pyrrole: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

3-(Ethylsulfonyl)-2-(p-tolyl)-1H-pyrrole is unique due to the specific combination of the ethylsulfonyl and p-tolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C13H15NO2S

Molekulargewicht

249.33 g/mol

IUPAC-Name

3-ethylsulfonyl-2-(4-methylphenyl)-1H-pyrrole

InChI

InChI=1S/C13H15NO2S/c1-3-17(15,16)12-8-9-14-13(12)11-6-4-10(2)5-7-11/h4-9,14H,3H2,1-2H3

InChI-Schlüssel

BVBWFIIYHWFYKG-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.